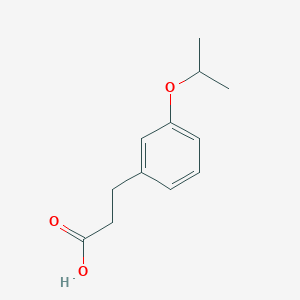

3-(3-Isopropoxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-(3-Isopropoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Isopropoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOWDBUIALLDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Isopropoxyphenyl)propanoic Acid: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(3-Isopropoxyphenyl)propanoic acid, a member of the versatile class of phenylpropanoic acid derivatives. While specific research on this particular molecule is emerging, this document synthesizes available data, draws logical parallels from closely related analogs, and outlines its chemical characteristics, plausible synthetic routes, and prospective applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and explore the potential of this and similar chemical entities.

Introduction: The Phenylpropanoic Acid Scaffold in Medicinal Chemistry

Phenylpropanoic acids are a significant class of compounds characterized by a phenyl ring attached to a propanoic acid moiety. This structural motif is the backbone of numerous biologically active molecules, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The versatility of the phenylpropanoic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. Substitutions on the phenyl ring, such as the isopropoxy group in 3-(3-Isopropoxyphenyl)propanoic acid, can significantly influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide focuses specifically on the 3-isopropoxy substituted analog, exploring its unique chemical space and potential as a building block for novel therapeutics.

Chemical Structure and Identification

3-(3-Isopropoxyphenyl)propanoic acid is an organic compound with a molecular formula of C12H16O3[1]. Its structure consists of a benzene ring substituted at the meta-position with an isopropoxy group and a propanoic acid chain.

Table 1: Chemical Identity of 3-(3-Isopropoxyphenyl)propanoic acid

| Identifier | Value |

| IUPAC Name | 3-(3-Isopropoxyphenyl)propanoic acid |

| Synonyms | 3-(3-propan-2-yloxyphenyl)propanoic acid |

| CAS Number | 2208-28-8[1] |

| Molecular Formula | C12H16O3[1] |

| Molecular Weight | 208.25 g/mol |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)CCC(=O)O |

| InChI Key | Not readily available |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physicochemical properties of 3-(3-Isopropoxyphenyl)propanoic acid are not extensively reported in publicly available literature. However, we can infer its likely properties based on its structure and by comparison with the well-characterized analog, 3-(3-hydroxyphenyl)propanoic acid. The introduction of the isopropyl group in place of a hydroxyl group is expected to increase lipophilicity and may alter the melting and boiling points.

Table 2: Physicochemical Properties - A Comparative Overview

| Property | 3-(3-Isopropoxyphenyl)propanoic acid (Predicted/Inferred) | 3-(3-Hydroxyphenyl)propanoic acid (Experimental) |

| Melting Point | Likely a low-melting solid or oil | 111 °C |

| Boiling Point | Higher than the hydroxyl analog | 355 °C |

| Solubility | Expected to have good solubility in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Lower water solubility compared to the hydroxyl analog. | Soluble in chloroform and methanol. |

| pKa | Estimated to be around 4.5 - 5.0, similar to other carboxylic acids. | 4.68 ± 0.10 (Predicted) |

The increased lipophilicity due to the isopropoxy group could enhance membrane permeability, a desirable trait for drug candidates.

Synthesis of 3-(3-Isopropoxyphenyl)propanoic Acid: A Plausible Synthetic Route

A common and effective method for the synthesis of alkoxy-substituted phenylpropanoic acids involves a multi-step process starting from the corresponding phenol. The following proposed synthesis for 3-(3-Isopropoxyphenyl)propanoic acid is based on established organic chemistry principles.

Caption: Proposed two-step synthesis of 3-(3-Isopropoxyphenyl)propanoic acid.

Experimental Protocol: A Guideline for Synthesis

Step 1: Synthesis of 3-Isopropoxyphenylacetonitrile (Williamson Ether Synthesis)

-

To a stirred solution of 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-isopropoxyphenylacetonitrile.

Step 2: Hydrolysis of 3-Isopropoxyphenylacetonitrile to 3-(3-Isopropoxyphenyl)propanoic acid

-

To the 3-isopropoxyphenylacetonitrile obtained in the previous step, add a solution of aqueous sodium hydroxide (e.g., 6M).

-

Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The product, 3-(3-Isopropoxyphenyl)propanoic acid, may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structural elucidation of 3-(3-Isopropoxyphenyl)propanoic acid would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A doublet corresponding to the two methyl groups of the isopropoxy moiety. - A septet for the methine proton of the isopropoxy group. - Multiplets in the aromatic region corresponding to the protons on the benzene ring. - Two triplets corresponding to the two methylene groups of the propanoic acid chain. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Peaks corresponding to the methyl and methine carbons of the isopropoxy group. - Aromatic carbon signals, with the carbon attached to the oxygen of the ether linkage shifted downfield. - Signals for the methylene carbons of the propanoic acid chain. - A downfield signal for the carbonyl carbon of the carboxylic acid. |

| FT-IR (cm⁻¹) | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons (approx. 2850-3100 cm⁻¹). - A strong C=O stretching vibration for the carboxylic acid (approx. 1700-1725 cm⁻¹). - C-O stretching vibrations for the ether linkage (approx. 1200-1250 cm⁻¹). - Aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹). |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (208.25 m/z). - Characteristic fragmentation patterns, including loss of the carboxylic acid group and cleavage of the isopropoxy group. |

Potential Applications in Drug Discovery and Development

While direct biological activity data for 3-(3-Isopropoxyphenyl)propanoic acid is scarce, the broader class of phenylpropanoic acid derivatives has a rich history in medicinal chemistry. The structural features of this molecule suggest several potential areas of therapeutic interest.

Anti-inflammatory and Analgesic Properties

The foundational role of the phenylpropanoic acid scaffold in NSAIDs suggests that 3-(3-Isopropoxyphenyl)propanoic acid and its derivatives could possess anti-inflammatory and analgesic properties. The isopropoxy group may modulate the compound's interaction with cyclooxygenase (COX) enzymes or other inflammatory targets.

Metabolic Disorders

Derivatives of phenylpropanoic acid have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. The lipophilic nature of the isopropoxy group could favor interactions with such nuclear receptors, making this scaffold a potential starting point for the development of agents for metabolic disorders like type 2 diabetes and dyslipidemia.

Neurological Disorders

The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. The increased lipophilicity of 3-(3-Isopropoxyphenyl)propanoic acid compared to its hydroxyl analog may enhance its potential to penetrate the CNS. Phenylpropanoic acid derivatives have been explored for various neurological targets, and this compound could serve as a valuable intermediate for synthesizing novel CNS-active agents.

Caption: A potential anti-inflammatory mechanism of action for a 3-(3-Isopropoxyphenyl)propanoic acid derivative.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

For the related compound, 3-(3-hydroxyphenyl)propanoic acid, the following hazard statements apply and should be considered as potential hazards for the isopropoxy analog:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion and Future Directions

3-(3-Isopropoxyphenyl)propanoic acid represents an intriguing, yet underexplored, chemical entity within the pharmacologically significant class of phenylpropanoic acids. While a comprehensive dataset on its specific properties and biological activities is yet to be established, this guide provides a foundational understanding based on its chemical structure and comparisons with well-documented analogs. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation. Future research should focus on the experimental determination of its physicochemical properties, detailed spectroscopic characterization, and screening for biological activities, particularly in the areas of inflammation, metabolic disorders, and neurology. The insights gained from such studies will be invaluable in unlocking the full potential of this versatile scaffold in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid. Retrieved from [Link]

-

IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

-

MySkinRecipes. (n.d.). 2-(3-isopropoxyphenyl)propanoic acid. Retrieved from [Link]

Sources

Therapeutic Potential of 3-(3-Isopropoxyphenyl)propanoic Acid Derivatives

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

3-(3-Isopropoxyphenyl)propanoic acid and its derivatives represent a privileged scaffold in the discovery of G-Protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), agonists. These small molecules have emerged as potent insulin secretagogues capable of restoring glycemic control in Type 2 Diabetes Mellitus (T2DM) with a reduced risk of hypoglycemia compared to traditional sulfonylureas.

This guide analyzes the structural pharmacophore, mechanism of action (MOA), and therapeutic optimization of this chemical class. It serves as a technical resource for researchers investigating metabolic disease therapeutics, detailing the transition from the core phenylpropanoic acid scaffold to highly selective GPR40 full agonists and allosteric modulators.

Chemical Scaffold & Pharmacophore Analysis[1][2][3]

The core structure, 3-(3-isopropoxyphenyl)propanoic acid , is a dihydrocinnamic acid derivative characterized by three distinct pharmacophoric regions essential for receptor engagement.

Structural Deconstruction

-

The Acidic Head (Propanoic Acid): The carboxylic acid moiety is critical for electrostatic interactions with positively charged residues (typically Arg183 , Arg258 , or Tyr91 ) within the GPR40 ligand-binding domain. It mimics the carboxylate head group of endogenous long-chain fatty acids (LCFAs).

-

The Linker (Ethyl Chain): The two-carbon spacer provides the necessary flexibility and distance between the polar head and the lipophilic tail, allowing the molecule to span the transmembrane binding pocket.

-

The Lipophilic Tail (3-Isopropoxyphenyl):

-

Positioning: The meta-substitution (3-position) directs the bulk of the molecule into a specific hydrophobic sub-pocket of the receptor.

-

Isopropoxy Group: The isopropyl ether offers a superior balance of lipophilicity and metabolic stability compared to methoxy or ethoxy analogs. It fills the hydrophobic cavity (often interacting with Phe/Leu residues) more effectively, increasing binding affinity (

).

-

Structure-Activity Relationship (SAR) Table

The following table summarizes the impact of structural modifications on GPR40 potency (

| Structural Zone | Modification | Effect on Potency / PK | Mechanistic Rationale |

| Carboxyl Head | Esterification (Prodrug) | Neutral/Improved | Improves oral bioavailability; hydrolyzed in vivo to active acid. |

| Carboxyl Head | Bioisostere (Tetrazole) | Variable | Can improve metabolic stability but often reduces potency due to altered pKa. |

| Linker | Decreased | Introduces steric clash; conformational restriction often unfavorable for this specific scaffold. | |

| Phenyl Ring | 3-Isopropoxy (Meta) | Optimal | Ideal steric fit for the hydrophobic pocket; resists O-dealkylation better than methoxy. |

| Phenyl Ring | 4-Substitution (Para) | Variable | often used for biaryl extension to reach secondary binding sites (AgoPAM activity). |

Mechanism of Action: GPR40-Mediated Insulin Secretion[3][4][5]

The therapeutic value of 3-(3-isopropoxyphenyl)propanoic acid derivatives lies in their ability to activate GPR40 in pancreatic

Signaling Cascade

Upon binding, these derivatives stabilize the active conformation of the

-

Ligand Binding: The propanoic acid derivative binds to the transmembrane domain of GPR40.

-

Activation: The receptor activates the

-

PLC Activation: Phospholipase C (PLC) hydrolyzes

into -

Calcium Mobilization:

triggers -

Insulin Exocytosis: Elevated cytosolic

facilitates the fusion of insulin granules with the plasma membrane.

Pathway Visualization

The following diagram illustrates the glucose-dependent signaling pathway activated by these derivatives.

Figure 1: Signal transduction pathway of GPR40 agonists in pancreatic beta-cells, highlighting the glucose-dependent mechanism.[1][2][3][4]

Therapeutic Applications & Preclinical Pharmacology[1][2]

Type 2 Diabetes Mellitus (T2DM)

The primary indication for this class is T2DM.[2]

-

Efficacy: In Oral Glucose Tolerance Tests (OGTT) using rodent models (e.g., db/db mice), derivatives of this class demonstrate a significant reduction in glucose excursion (AUC) compared to vehicle.

-

Safety Advantage: Because GPR40 activation requires glucose metabolism to trigger insulin release (see Figure 1), these compounds carry a minimal risk of hypoglycemia, a major side effect of insulin and sulfonylureas.

Emerging Indications

-

Metabolic Syndrome: Some derivatives show dual activity on PPAR

(Peroxisome Proliferator-Activated Receptor gamma), offering potential benefits in lipid lowering and insulin sensitization beyond simple secretion. -

Incretin Modulation: "AgoPAM" (Agonist-Positive Allosteric Modulator) variants of this scaffold have been shown to stimulate GLP-1 secretion from intestinal L-cells, providing a dual mechanism of action.

Synthesis & Experimental Protocols

General Synthetic Workflow

The synthesis of 3-(3-isopropoxyphenyl)propanoic acid derivatives typically follows a convergent route.

Step 1: Etherification

-

Reactants: 3-Hydroxybenzaldehyde + 2-Bromopropane.

-

Conditions:

, DMF, -

Product: 3-Isopropoxybenzaldehyde.

Step 2: Knoevenagel Condensation [5]

-

Reactants: 3-Isopropoxybenzaldehyde + Malonic Acid.

-

Conditions: Pyridine/Piperidine, Reflux.

-

Product: 3-(3-Isopropoxyphenyl)acrylic acid (Cinnamic acid derivative).

Step 3: Hydrogenation

-

Reactants: Cinnamic acid intermediate +

. -

Catalyst: Pd/C (10%).

-

Product: 3-(3-Isopropoxyphenyl)propanoic acid .

Screening Workflow (DOT Visualization)

The following diagram outlines the critical path for evaluating new derivatives of this scaffold.

Figure 2: Drug discovery screening funnel for propanoic acid derivatives.

Future Outlook & Challenges

While the 3-(3-isopropoxyphenyl)propanoic acid scaffold is potent, the development of GPR40 agonists has faced setbacks due to liver toxicity (e.g., the termination of Fasiglifam/TAK-875).

-

Challenge: The carboxylic acid tail can form acyl-glucuronides, which may be reactive and cause idiosyncratic drug-induced liver injury (DILI).

-

Solution: Next-generation derivatives focus on bioisosteres of the acid group or modifying the phenyl ring to reduce lipophilicity (LogP) while maintaining receptor affinity, thereby reducing liver accumulation.

References

-

Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry. Link

-

Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. Link

-

Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules. Link

Sources

- 1. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use - Google Patents [patents.google.com]

Navigating the Molecular Landscape of 3-(3-Isopropoxyphenyl)propanoic Acid: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-Isopropoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines its core molecular identifiers, physicochemical properties, a putative synthesis pathway, and potential applications, offering a foundational resource for researchers in the field.

Core Molecular Identification

Accurate identification is paramount in chemical research and development. 3-(3-Isopropoxyphenyl)propanoic acid is distinguished by the following molecular identifiers:

| Identifier | Value | Source |

| CAS Number | 1057602-08-0 | [1] |

| IUPAC Name | 3-[3-(Propan-2-yloxy)phenyl]propanoic acid | [1] |

| Chemical Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=CC=CC(CCC(O)=O)=C1 | [1] |

| InChIKey | QXOWDBUIALLDFJ-UHFFFAOYSA-N | [1] |

It is critical to note that the CAS number 2208-28-8 has been ambiguously associated with this compound in some databases. However, more reliable chemical supplier databases confirm 1057602-08-0 as the correct CAS number for 3-[3-(Propan-2-yloxy)phenyl]propanoic acid.[1][2]

Physicochemical and Spectroscopic Profile

While experimental data for 3-(3-Isopropoxyphenyl)propanoic acid is not extensively available in public literature, we can infer its likely characteristics based on its structural analogue, 3-(3-hydroxyphenyl)propanoic acid, and general principles of organic chemistry.

Expected Physicochemical Properties:

-

Appearance: Likely a white to off-white solid at room temperature.

-

Solubility: Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions would likely be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid group.

Anticipated Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the two methyl groups and a septet for the methine proton), aromatic protons on the benzene ring, and two methylene groups of the propanoic acid chain. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the isopropoxy group, the aromatic ring, the propanoic acid chain (including the carbonyl carbon), and the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹), a strong C=O stretching vibration of the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching vibrations for the ether linkage.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropoxy group and cleavage of the propanoic acid side chain.

Synthesis Pathway: A Proposed Protocol

A plausible synthetic route to 3-(3-Isopropoxyphenyl)propanoic acid involves the Williamson ether synthesis starting from a commercially available precursor, 3-(3-hydroxyphenyl)propanoic acid. This method provides a straightforward and efficient way to introduce the isopropyl group.

Caption: Proposed synthesis workflow for 3-(3-Isopropoxyphenyl)propanoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Addition of Alkylating Agent: To the stirred suspension, add an isopropyl halide, such as 2-bromopropane or 2-iodopropane (1.1-1.2 equivalents), dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-(3-isopropoxyphenyl)propanoic acid.

Causality in Experimental Choices:

-

Choice of Base: A non-nucleophilic base like potassium carbonate is often preferred for its ease of handling and removal after the reaction. Sodium hydride, a stronger base, can be used for less reactive starting materials but requires more stringent anhydrous conditions.

-

Choice of Solvent: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis without interfering with the nucleophile or electrophile.

-

Purification Method: The choice between recrystallization and column chromatography for purification depends on the purity of the crude product and the nature of the impurities.

Potential Applications in Drug Development

Arylpropanoic acids are a well-established class of compounds with significant pharmacological activities. The structural motif of 3-(3-isopropoxyphenyl)propanoic acid makes it an attractive candidate for exploration in several therapeutic areas.

Caption: Potential signaling pathway interactions for 3-(3-isopropoxyphenyl)propanoic acid.

The isopropoxy group can enhance the lipophilicity of the molecule compared to its hydroxylated precursor, which may improve its pharmacokinetic properties, such as absorption and distribution. This modification can be crucial for targeting enzymes or receptors within cellular membranes or the central nervous system. Further research is warranted to explore the biological activities of this compound and its derivatives.

Conclusion

3-(3-Isopropoxyphenyl)propanoic acid, correctly identified by CAS number 1057602-08-0, is a promising chemical entity for synthetic and medicinal chemistry. This guide provides a foundational understanding of its molecular identity, a reliable synthesis strategy, and a perspective on its potential therapeutic applications. As with any chemical substance, all handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

-

Chemspace. 3-[3-(propan-2-yloxy)phenyl]propanoic acid. [Link]

Sources

3-(3-Isopropoxyphenyl)propanoic Acid: A Medicinal Chemistry Perspective on a Promising Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Arylpropionic Acids in Drug Discovery

The arylpropionic acid motif stands as a cornerstone in medicinal chemistry, most famously represented by the ubiquitous non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] This class of compounds has demonstrated a remarkable breadth of biological activities, extending beyond anti-inflammatory and analgesic effects to encompass anticancer, anticonvulsant, and antibacterial properties.[1][2] The therapeutic versatility of arylpropionic acid derivatives stems from their ability to interact with a variety of biological targets, often influenced by the nature and position of substituents on the aromatic ring and the propanoic acid side chain. This guide delves into the medicinal chemistry landscape of a specific, yet underexplored, member of this family: 3-(3-Isopropoxyphenyl)propanoic acid. By examining the synthesis, potential biological activities, and structure-activity relationships of this molecule, we aim to illuminate its potential as a valuable scaffold for the development of novel therapeutic agents.

While direct research on 3-(3-Isopropoxyphenyl)propanoic acid is nascent, a wealth of information on structurally related analogues, particularly its hydroxylated counterpart, 3-(3-hydroxyphenyl)propanoic acid, provides a strong foundation for predicting its pharmacological profile. 3-(3-hydroxyphenyl)propanoic acid, a metabolite of dietary polyphenols, has been shown to possess antihypertensive, antioxidant, and neuroprotective properties.[3][4][5][6] The substitution of the hydroxyl group with an isopropoxy moiety in 3-(3-Isopropoxyphenyl)propanoic acid is a classic medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide will therefore extrapolate from the known pharmacology of related compounds to build a compelling case for the investigation of this promising molecule.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 3-(3-Isopropoxyphenyl)propanoic acid can be approached through several established synthetic routes applicable to arylpropionic acids. A logical and efficient strategy would involve the alkylation of 3-hydroxyphenylacetic acid derivatives followed by chain extension, or alternatively, the modification of a pre-formed phenylpropanoic acid core.

Conceptual Synthetic Workflow

A plausible synthetic pathway could commence with the readily available starting material, 3-hydroxybenzaldehyde. This approach allows for the early introduction of the key isopropoxy group, followed by the construction of the propanoic acid side chain.

Caption: A potential synthetic route to 3-(3-Isopropoxyphenyl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Isopropoxybenzaldehyde

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.2 eq) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-isopropoxybenzaldehyde.

Step 2: Synthesis of 3-(3-Isopropoxyphenyl)acrylic acid

-

In a flask containing pyridine, dissolve 3-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 3-(3-isopropoxyphenyl)acrylic acid.

Step 3: Synthesis of 3-(3-Isopropoxyphenyl)propanoic acid

-

Dissolve 3-(3-isopropoxyphenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product, 3-(3-isopropoxyphenyl)propanoic acid.

This proposed synthesis is robust, utilizes readily available reagents, and is based on well-established chemical transformations, ensuring a high degree of trustworthiness and reproducibility.

The Medicinal Chemistry Rationale: Exploring the Potential of the Isopropoxy Moiety

The introduction of an isopropoxy group at the meta-position of the phenyl ring is a deliberate modification aimed at fine-tuning the molecule's pharmacological profile. This substitution can influence several key parameters:

-

Lipophilicity: The isopropoxy group increases the lipophilicity of the molecule compared to its hydroxyl analogue. This can enhance membrane permeability, potentially leading to improved oral bioavailability and distribution into tissues, including the central nervous system.

-

Metabolic Stability: The ether linkage of the isopropoxy group is generally more resistant to metabolic degradation (e.g., glucuronidation or sulfation) than a free hydroxyl group. This can lead to a longer half-life and a more favorable pharmacokinetic profile.

-

Receptor Interactions: The bulky isopropoxy group can alter the binding affinity and selectivity of the molecule for its biological targets. It can provide additional van der Waals interactions within a receptor's binding pocket or, conversely, introduce steric hindrance that prevents binding to off-targets.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the known activities of arylpropionic acids and the predicted influence of the isopropoxy group, 3-(3-Isopropoxyphenyl)propanoic acid and its derivatives could be explored for a range of therapeutic applications.

Anti-inflammatory and Analgesic Activity

The foundational activity of the arylpropionic acid class is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] It is highly probable that 3-(3-Isopropoxyphenyl)propanoic acid would exhibit some degree of COX inhibitory activity.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropoxy-Substituted Hydrocinnamic Acid Derivatives: Technical Guide to Synthesis, SAR, and Metabolic Therapeutics

Executive Summary

This technical guide analyzes isopropoxy-substituted hydrocinnamic acid derivatives , a class of "privileged scaffolds" in medicinal chemistry. Structurally defined by a 3-phenylpropanoic acid core with an isopropoxy ether linkage, these molecules serve as critical pharmacophores in the development of metabolic disease therapeutics. They are particularly prominent in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and GPR40 (FFAR1) modulators for Type 2 Diabetes Mellitus (T2DM) and dyslipidemia.

This guide provides an autonomous, deep-dive into the synthetic methodology, Structure-Activity Relationships (SAR), and therapeutic mechanisms of these derivatives, designed for drug development professionals.

Molecular Architecture & SAR Analysis

The efficacy of isopropoxy-substituted hydrocinnamic acids stems from their ability to mimic endogenous fatty acids while providing superior metabolic stability and receptor affinity.

The Pharmacophore Triad

The molecule functions through three distinct structural domains:

| Domain | Chemical Structure | Function & SAR |

| Acidic Head | Carboxylic Acid (–COOH) | Ionic Anchor: Forms a salt bridge with conserved Arginine residues (e.g., Arg282 in PPAR |

| Flexible Linker | Saturated Ethyl Bridge (–CH₂–CH₂–) | Conformational Adaptability: The saturated "hydrocinnamic" bridge allows the molecule to adopt a U-shape or extended conformation, unlike the rigid unsaturated "cinnamic" analog. This flexibility is crucial for fitting into the L-shaped ligand-binding domain (LBD) of PPARs. |

| Lipophilic Tail | Isopropoxy Ether (–O–CH(CH₃)₂) | Hydrophobic Cap: The isopropyl group provides steric bulk and lipophilicity ( |

Why Isopropoxy?

In drug design, the isopropoxy group is often selected over methoxy or phenoxy analogs for two specific reasons:

-

Metabolic Stability: The branched alkyl group reduces the rate of O-dealkylation by Cytochrome P450 enzymes compared to straight-chain analogs.

-

Steric Fit: In GPR40 agonists (e.g., TUG-469 analogs), the isopropoxy group provides the optimal volume to displace water molecules in the hydrophobic crevice of the receptor, increasing binding enthalpy.

Synthetic Pathways[1][2]

The synthesis of 3-(4-isopropoxyphenyl)propanoic acid (the core scaffold) can be achieved via two primary routes. Route A (Knoevenagel-Hydrogenation) is preferred for scale-up due to lower costs and cleaner impurity profiles.

Route A: The Aldehyde Condensation Protocol

This route builds the carbon chain from the aldehyde.

-

O-Alkylation: 4-Hydroxybenzaldehyde

4-Isopropoxybenzaldehyde. -

Knoevenagel Condensation: Reaction with malonic acid to form the cinnamic acid intermediate.

-

Catalytic Hydrogenation: Reduction of the double bond to yield the hydrocinnamic acid.

Route B: The Heck Coupling Protocol

Used when the aromatic ring is already halogenated.

-

Coupling: 1-iodo-4-isopropoxybenzene + Methyl acrylate (Pd catalyst)

Cinnamate ester. -

Hydrolysis/Reduction: Saponification and hydrogenation.

Visualization of Synthetic Workflow

Caption: Step-wise synthesis of the isopropoxy-hydrocinnamic acid scaffold via the Knoevenagel-Hydrogenation route.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-isopropoxyphenyl)propanoic acid

Safety Note: Isopropyl iodide is an alkylating agent. Hydrogen gas poses an explosion hazard. Perform all reactions in a fume hood.

Step 1: O-Alkylation

-

Charge: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).

-

Base: Add Potassium Carbonate (

, 27.6 g, 200 mmol). Stir for 15 min at room temperature. -

Alkylation: Add Isopropyl iodide (12.0 mL, 120 mmol) dropwise.

-

Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over

, and concentrate. -

Yield: Expect ~90-95% of pale yellow oil (4-isopropoxybenzaldehyde).

Step 2: Knoevenagel Condensation

-

Charge: Mix 4-isopropoxybenzaldehyde (16.4 g, 100 mmol) and Malonic acid (20.8 g, 200 mmol) in Pyridine (50 mL).

-

Catalysis: Add Piperidine (1 mL).

-

Reflux: Heat to 100°C for 3 hours until

evolution ceases. -

Precipitation: Pour mixture into cold HCl (100 mL, 6M) to precipitate the acid.

-

Filtration: Filter the white solid, wash with water, and recrystallize from Ethanol.

-

Product: 4-Isopropoxycinnamic acid (Solid).

Step 3: Catalytic Hydrogenation[1]

-

Charge: Dissolve 4-Isopropoxycinnamic acid (10 g) in Methanol (100 mL).

-

Catalyst: Add 10% Pd/C (1.0 g) carefully under nitrogen flow.

-

Reduction: Hydrogenate at 30 psi (balloon or shaker) for 4 hours at RT.

-

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Evaporate solvent to yield 3-(4-isopropoxyphenyl)propanoic acid .

Protocol 2: Analytical Validation (NMR)

The product must be validated to ensure the double bond is fully reduced.

-

1H NMR (400 MHz, CDCl3):

-

1.33 (d, 6H,

-

2.64 (t, 2H,

-

2.90 (t, 2H,

-

4.50 (m, 1H,

- 6.82 (d, 2H, Ar-H) - Aromatic protons ortho to ether.

- 7.10 (d, 2H, Ar-H) - Aromatic protons meta to ether.

-

Note: Absence of olefinic protons at

6.3-7.7 (doublets with large coupling constants) confirms hydrogenation.

-

1.33 (d, 6H,

Therapeutic Applications & Mechanism

PPAR Agonism (Metabolic Syndrome)

Isopropoxy-hydrocinnamic acid derivatives act as "lipid mimetics." They bind to the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

-

Mechanism: The carboxyl head group interacts with the Tyr473/His323/His449 network (PPAR

AF-2 helix). The isopropoxy tail stabilizes the hydrophobic pocket, inducing a conformational change that displaces co-repressors and recruits co-activators (e.g., PGC-1 -

Result: Upregulation of GLUT4 (glucose uptake) and ABCA1 (HDL synthesis).

GPR40 (FFAR1) Modulation

GPR40 is a G-protein coupled receptor on pancreatic

-

Mechanism: These derivatives bind to an allosteric site on GPR40, distinct from the endogenous fatty acid site.

-

Signaling: Activation of

Visualization of Signaling Pathway

Caption: Mechanism of action for PPAR activation by hydrocinnamic acid derivatives leading to metabolic regulation.

References

-

Christiansen, E., et al. (2010). "Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469." ACS Medicinal Chemistry Letters. Link

-

Miyachi, H. (2008). "SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail."[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Takeda Pharmaceutical Co. (2013). "Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes." Diabetes Care. Link

-

Kavaliauskas, P., et al. (2024).[6] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates." Antibiotics. Link

-

Singh, J.P., et al. (2005). "Identification of a novel selective PPAR alpha agonist... (LY518674)."[7] Molecular Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Positional Isomerism in Drug Design: A Comparative Analysis of 3-(3-Isopropoxyphenyl)propanoic Acid and its Para-Isomer

An In-Depth Technical Guide for Drug Development Professionals

Abstract: In the landscape of medicinal chemistry and drug development, the spatial arrangement of functional groups within a molecule can profoundly influence its pharmacological profile. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit remarkably divergent biological activities, pharmacokinetic properties, and toxicological profiles.[1] This guide provides a detailed technical exploration of two such isomers: 3-(3-isopropoxyphenyl)propanoic acid (the meta-isomer) and 3-(4-isopropoxyphenyl)propanoic acid (the para-isomer). We will dissect the critical differences stemming from the seemingly minor shift of an isopropoxy group on the phenyl ring, offering field-proven insights into synthetic strategies, analytical differentiation, and the resulting structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships between molecular structure and biological function.

The Phenylpropanoic Acid Scaffold: A Privileged Structure in Pharmacology

Arylpropionic acid derivatives represent a significant class of compounds in pharmacology, most famously as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen.[2] Their general structure, featuring a carboxylic acid group attached to a propyl chain on an aromatic ring, is a versatile scaffold that has been explored for a wide range of therapeutic applications beyond inflammation, including anticancer, antibacterial, and anticonvulsant activities.[2][3] The efficacy of these molecules is often tied to their ability to interact with specific biological targets, such as enzymes or receptors. This interaction is highly dependent on the three-dimensional shape and electronic properties of the molecule, which can be subtly yet critically altered by the positioning of substituents on the aromatic ring.[4]

The Isomers: A Study in Meta vs. Para Substitution

The core of our discussion centers on two constitutional isomers with the molecular formula C₁₂H₁₆O₃. While they share the same mass and atomic composition, the location of the isopropoxy group dictates their chemical and physical properties, and consequently, their potential biological function.

Chemical Structure and Physicochemical Properties

The fundamental difference lies in the substitution pattern on the benzene ring. In 3-(3-isopropoxyphenyl)propanoic acid, the isopropoxy group is at the meta position (C3) relative to the propanoic acid side chain. In the para-isomer, it is at the C4 position.

Caption: Chemical structures of the meta and para isomers.

This structural variance influences key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity (logP), and acid dissociation constant (pKa). These properties govern how the molecule behaves in a biological system, affecting everything from absorption to target binding.

Table 1: Predicted Physicochemical Properties

| Property | 3-(3-Isopropoxyphenyl)propanoic Acid (meta) | 3-(4-Isopropoxyphenyl)propanoic Acid (para) | Significance in Drug Development |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | Identical mass, necessitating advanced analytical separation. |

| Molecular Weight | 208.25 g/mol | 208.25 g/mol | Affects diffusion and membrane transport. |

| Predicted logP | 2.6 - 2.8 | 2.7 - 2.9 | A measure of lipophilicity; impacts membrane permeability and protein binding. |

| Predicted pKa | ~4.7 | ~4.7 | The acidity of the carboxylic group; influences ionization state at physiological pH. |

| Polar Surface Area | 46.5 Ų | 46.5 Ų | Influences membrane transport and interactions with polar residues in binding sites. |

| Symmetry | Asymmetric | More symmetric | Can influence crystal packing and interactions with symmetric binding pockets. |

Note: Predicted values are estimates from computational models and should be experimentally verified.

Synthesis and Analytical Differentiation

The ability to selectively synthesize and unambiguously identify a specific isomer is a cornerstone of pharmaceutical development.[5] Cross-contamination with an unwanted isomer can lead to altered efficacy, unexpected toxicity, or batch-to-batch variability.

Synthetic Routes

The synthesis of these isomers typically involves coupling a substituted phenol with a propanoic acid synthon. The choice of starting material dictates the final substitution pattern.

Protocol 3.1.1: Synthesis of 3-(3-Isopropoxyphenyl)propanoic Acid (meta-isomer)

-

Rationale: This protocol utilizes a Wittig or Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond, followed by hydrogenation. This is a reliable method for creating the propanoic acid side chain.

-

Step-by-Step Methodology:

-

Protection: Protect the hydroxyl group of 3-isopropoxyphenol if necessary, though direct reaction is often possible.

-

Aldehyde Formation: Convert 3-isopropoxyphenol to 3-isopropoxybenzaldehyde via a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction).

-

Olefin Synthesis: React 3-isopropoxybenzaldehyde with a phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) in a suitable solvent like THF to yield ethyl 3-(3-isopropoxyphenyl)acrylate.

-

Hydrogenation: Reduce the double bond of the acrylate ester using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This saturates the side chain.

-

Hydrolysis: Saponify the resulting ethyl ester to the carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate.

-

Purification: Purify the final product using column chromatography or recrystallization.

-

Protocol 3.1.2: Synthesis of 3-(4-Isopropoxyphenyl)propanoic Acid (para-isomer)

-

Rationale: This route is similar to the meta-isomer synthesis, starting with the corresponding para-substituted phenol. The high symmetry of the para starting material can sometimes lead to higher yields and simpler purification.

-

Step-by-Step Methodology:

-

Starting Material: Begin with 4-isopropoxybenzaldehyde, which is commercially available or can be synthesized from 4-hydroxybenzaldehyde.

-

Olefin Synthesis: Perform a Horner-Wadsworth-Emmons reaction with 4-isopropoxybenzaldehyde and triethyl phosphonoacetate using a base like sodium ethoxide to form ethyl 3-(4-isopropoxyphenyl)acrylate.

-

Hydrogenation: Catalytically hydrogenate the acrylate ester using H₂ gas and a Pd/C catalyst in a solvent like ethanol.

-

Hydrolysis: Hydrolyze the ester to the desired carboxylic acid using aqueous NaOH, followed by acidification with HCl.

-

Purification: Isolate and purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Analytical Differentiation Workflow

Confirming the identity and purity of the target isomer is non-negotiable. Because constitutional isomers have identical molecular weights, mass spectrometry alone is insufficient for differentiation without fragmentation analysis. A multi-technique approach is required.[5][6]

Caption: Workflow for the separation and analytical validation of isomers.

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR spectroscopy is the most powerful tool for distinguishing constitutional isomers.[5] The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint. The key differentiator will be the splitting pattern of the aromatic protons.

-

¹H NMR Analysis:

-

Para-isomer: The symmetry of the para-substituted ring results in a simpler spectrum. The aromatic region will show two doublets (an AA'BB' system), each integrating to 2 protons. This clean pattern is characteristic of 1,4-disubstitution.

-

Meta-isomer: The lower symmetry of the meta-substituted ring results in a more complex aromatic region. One would expect to see up to four distinct signals: a singlet (or narrow triplet), a doublet, another doublet, and a triplet (or doublet of doublets), each integrating to 1 proton.[7]

-

-

¹³C NMR Analysis:

-

Para-isomer: Due to symmetry, the aromatic region will show only four distinct carbon signals (two for the substituted carbons and two for the unsubstituted carbons).

-

Meta-isomer: All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum.[8]

-

Protocol 3.2.2: Mass Spectrometry (MS)

-

Causality: While both isomers have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.[6] The position of the isopropoxy group can influence bond cleavage and rearrangement pathways.

-

Step-by-Step Methodology:

-

Ionization: Ionize the sample using a suitable method (e.g., Electrospray Ionization - ESI, for LC-MS).

-

MS1 Scan: Confirm the presence of the correct molecular ion peak (e.g., [M-H]⁻ at m/z 207.09).

-

MS/MS Fragmentation: Select the parent ion and subject it to fragmentation.

-

Analysis: Compare the fragmentation spectra. For example, the loss of a propyl group (C₃H₇) or propene (C₃H₆) from the isopropoxy moiety might be a common fragmentation, but the subsequent fragmentation of the resulting phenolic ring could differ based on the substitution pattern.

-

Structure-Activity Relationship (SAR) and Biological Implications

The positional change of the isopropoxy group alters the molecule's shape and electron distribution, directly impacting its interaction with biological targets.[9]

Comparative Biological Activity

Phenylpropanoic acid derivatives are known to be agonists of peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in lipid and glucose homeostasis.[10][11] The binding affinity and subtype selectivity (PPARα, PPARγ) are highly sensitive to the substitution pattern on the phenyl ring.[11]

-

Hypothetical Scenario: The para-isomer, being more linear and symmetric, might fit better into a specific hydrophobic pocket of a receptor like PPARγ, leading to stronger agonistic activity. The meta-isomer, with its angled geometry, might show weaker binding to the same target but could potentially gain affinity for a different receptor or enzyme. For instance, studies on flavonoid metabolites like 3-(3-hydroxyphenyl)propionic acid (a structural analog of our meta-isomer) have shown vasodilatory and blood pressure-lowering effects, activities not typically associated with the para-hydroxy equivalent.[12][13] This highlights the potential for isomers to have qualitatively different biological activities.

Table 2: Illustrative Comparison of Potential Biological Activities

| Activity Type | 3-(3-Isopropoxyphenyl)propanoic Acid (meta) | 3-(4-Isopropoxyphenyl)propanoic Acid (para) | Rationale / Causality |

|---|---|---|---|

| PPARγ Agonism | Potentially moderate to weak | Potentially strong | The linear shape of the para-isomer may favor binding in the ligand-binding pocket.[10][11] |

| Anticancer Activity | Activity possible | Activity possible | Phenylpropanoic acid derivatives have shown cytotoxic bioactivity; lipophilicity and structure influence potency.[3] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown anticancer properties.[14][15] |

| Cardiovascular Effects | Potential for NO-based vasodilation | Less likely | Analogy to 3-(3-hydroxyphenyl)propionic acid, a microbial metabolite known to decrease arterial blood pressure.[12][13] |

Pharmacokinetic (ADME) Considerations

The journey of a drug through the body is dictated by its ADME (Absorption, Distribution, Metabolism, Excretion) properties, which can differ significantly between isomers.

-

Metabolism: The primary sites of metabolism are often the aromatic ring (hydroxylation) and the alkyl side chains. The position of the isopropoxy group can influence which cytochrome P450 (CYP) enzymes metabolize the compound. For instance, the less sterically hindered para position might be more accessible to certain CYP enzymes, leading to faster clearance and a shorter half-life compared to the meta-isomer.

-

Distribution: Differences in lipophilicity and protein binding can affect how the isomers distribute into various tissues. While their predicted logP values are similar, small differences can be magnified in vivo. The brain uptake of phenylpropanoic acids is generally low, but positional changes could influence transport across the blood-brain barrier.[16]

Conclusion and Future Directions

The comparison between 3-(3-isopropoxyphenyl)propanoic acid and its para-isomer serves as a powerful case study in the principles of medicinal chemistry. A simple shift in a substituent's position from meta to para creates two distinct chemical entities with unique analytical signatures and, most importantly, potentially divergent pharmacological profiles. For drug development professionals, this underscores the absolute necessity of:

-

Precise Synthesis: Developing regioselective synthetic routes to ensure the production of a single, desired isomer.

-

Rigorous Analysis: Employing a suite of orthogonal analytical techniques, particularly NMR, to confirm isomeric purity and identity.

-

Comprehensive SAR Studies: Evaluating all accessible isomers in biological assays to fully map the structure-activity landscape and avoid discarding a potentially more potent or safer candidate.

Future research should focus on the experimental validation of the predicted physicochemical and biological properties of these specific isomers. Head-to-head comparisons in relevant in vitro and in vivo models will be crucial to definitively elucidate their therapeutic potential and establish a clear, mechanistically-grounded understanding of their differences.

References

- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).

- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Technology Networks.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.

- The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associ

- Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity rel

- Constitutional Isomers with Practice Problems. (n.d.). Chemistry Steps.

- The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. (n.d.).

- 3-Phenylpropionic acid. (2017).

- Flavonoid metabolite 3-(3-hydroxyphenyl)

- Structural (constitutional) isomers | Structure and bonding | Organic chemistry | Khan Academy. (2015). YouTube.

- Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators.

- New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023).

- Pharmacology of chiral compounds: 2-arylpropionic acid deriv

- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry.

- Synthesis of 3-((4-Hydroxyphenyl)amino)

- Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. (n.d.). PubMed.

- Cytotoxic bioactivity of some phenylpropanoic acid deriv

- Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com.

- 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.

- Structure-Activity Relationship of USP5 Inhibitors. (2021). PubMed.

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).

- Phenylpropanoic acid. (n.d.). Wikipedia.

- Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. (1995). PubMed.

- Propanoic acid. (n.d.). NIST WebBook.

- IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. (n.d.). Thermo Fisher Scientific.

- Propanoic acid. (n.d.). NIST WebBook.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.

- On Exploring Structure Activity Rel

- Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.

- 3-(3-Hydroxyphenyl)propanoic Acid. (n.d.). Cayman Chemical.

- EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (n.d.).

- (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).

Sources

- 1. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(3-Isopropoxyphenyl)propanoic Acid: An Application Note for Researchers

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-(3-isopropoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology leverages a classic Knoevenagel-Doebner condensation of 3-isopropoxybenzaldehyde with malonic acid to yield the α,β-unsaturated intermediate, 3-(3-isopropoxyphenyl)acrylic acid. Subsequent catalytic hydrogenation of the cinnamic acid derivative selectively reduces the carbon-carbon double bond to afford the target propanoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis.

Introduction and Significance

3-(3-Isopropoxyphenyl)propanoic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of biologically active molecules. The propanoic acid moiety, coupled with the substituted phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents. A reliable and scalable synthetic route is therefore crucial for enabling further research and development in this area.

This document outlines a robust and well-established synthetic strategy that proceeds in two high-yielding steps from commercially available starting materials. The chosen pathway, a Knoevenagel-Doebner condensation followed by catalytic hydrogenation, is favored for its operational simplicity, use of common reagents, and high selectivity.

Synthetic Strategy and Mechanistic Overview

The overall synthetic transformation is depicted below:

Figure 2: Workflow for the Knoevenagel-Doebner condensation.

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-isopropoxybenzaldehyde (10.0 g, 60.9 mmol), malonic acid (7.6 g, 73.1 mmol), and pyridine (50 mL).

-

To the stirred mixture, add piperidine (0.5 mL).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice (150 g) and concentrated hydrochloric acid (25 mL).

-

A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

The crude 3-(3-isopropoxyphenyl)acrylic acid can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.

Part B: Synthesis of 3-(3-Isopropoxyphenyl)propanoic acid (Catalytic Hydrogenation)

Figure 3: Workflow for the catalytic hydrogenation.

-

In a hydrogenation flask, dissolve 3-(3-isopropoxyphenyl)acrylic acid (5.0 g, 24.2 mmol) in ethanol (100 mL).

-

Carefully add 10% palladium on carbon (0.25 g, 5 mol%).

-

Seal the flask and connect it to a hydrogen source.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 3-(3-isopropoxyphenyl)propanoic acid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

Safety Considerations

-

Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

Piperidine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium on Carbon: Is a flammable solid and can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely in the air. The filtration of the catalyst should be done while it is still wet with the solvent.

-

Hydrogen Gas: Is extremely flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 3-(3-isopropoxyphenyl)propanoic acid. The two-step sequence, involving a Knoevenagel-Doebner condensation and subsequent catalytic hydrogenation, is a classic and robust approach that can be readily implemented in a standard organic chemistry laboratory. This guide offers the necessary details for researchers to successfully synthesize this valuable compound for their drug discovery and development programs.

References

- Jagtap, S. V., & Deshpande, R. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(16), 9035-9039.

- Santos, J. I., et al. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry, 13(8), 885-919.

- Asian Journal of Chemistry. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 31(12), 3019-3022.

- Ibrahim, M. B., et al. (2023). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Bayero Journal of Pure and Applied Sciences, 16(1), 105-110.

-

ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]

- Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(1), 1-14.

- Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145.

-

Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Isopropoxy-benzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of malonic acid diisopropyl ester. Retrieved from [Link]

-

MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-isopropoxybenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [Link]

-

YouTube. (2023). Synthesis of propanoic acid. Retrieved from [Link]

-

PubMed. (2007). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α,β-DIPHENYLPROPIONIC ACID. Retrieved from [Link]

-

Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Using 3-(3-Isopropoxyphenyl)propanoic acid as a pharmaceutical building block

A Versatile Scaffold for GPCR Agonists and Scaffold Morphing in Drug Discovery

Abstract

This application note details the utility of 3-(3-Isopropoxyphenyl)propanoic acid (CAS: 105550-32-9) as a strategic building block in medicinal chemistry. Unlike simple methoxy-substituted analogues, the isopropoxy derivative offers a superior balance of lipophilicity and metabolic stability, making it an ideal pharmacophore for GPR40 (FFAR1) and PPAR agonists. This guide provides validated protocols for amide library generation and intramolecular Friedel-Crafts cyclization (scaffold morphing), alongside structural insights into its regiochemical behavior.

Introduction: The Isopropoxy Advantage

In early-stage drug discovery, phenylpropanoic acids (hydrocinnamic acids) are ubiquitous linkers. However, the choice of the ether substituent on the phenyl ring critically influences the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

While methoxy groups (

Why use 3-(3-Isopropoxyphenyl)propanoic acid?

-

Metabolic Shielding: The bulky isopropyl group sterically hinders oxidative dealkylation, extending the half-life (

) of the pharmacophore compared to its methoxy analogue. -

Lipophilicity Modulation: The isopropyl group increases

by approximately +0.8 to +1.0 units relative to a methoxy group, improving membrane permeability for intracellular targets like PPARs. -

Regiochemical Director: In electrophilic aromatic substitutions (e.g., cyclization), the isopropoxy group acts as a strong ortho/para director, controlling the formation of bicyclic scaffolds.

Medicinal Chemistry Applications

GPR40 (FFAR1) and GPR120 Agonists

Free Fatty Acid Receptors (FFARs) are validated targets for Type 2 Diabetes. The phenylpropanoic acid moiety mimics the carboxylic acid headgroup of endogenous long-chain fatty acids.

-

Mechanism: The carboxylic acid forms a salt bridge with Arg183/Arg258 residues in the GPR40 binding pocket.

-

Role of Isopropoxy: It occupies the hydrophobic sub-pocket, mimicking the aliphatic chain of fatty acids while providing a rigid anchor point.

Scaffold Morphing: Indanones

This building block is a precursor for 1-indanones via intramolecular cyclization. Indanones are privileged structures in kinase inhibitors and rigidified dopamine transporter ligands.

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible with this building block:

Figure 1: Divergent synthetic pathways. Pathway A yields flexible linkers for GPCRs; Pathway B yields rigid bicyclic cores.